(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135551
InChI: InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine

CAS No.:

Cat. No.: VC20135551

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+
Standard InChI Key CDCKLHKMBMYQLU-YRNVUSSQSA-N
Isomeric SMILES CC1=C(C=C(C=C1)/C(=N/O)/C)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=NO)C)Cl

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Stereochemistry

The compound features a hydroxylamine group (-NH-O-) linked via an imine bond (C=N) to a 1-(3-chloro-4-methylphenyl)ethylidene backbone. The (NE) designation specifies the E-configuration of the imine double bond, critical for molecular geometry and intermolecular interactions . Key structural attributes include:

  • Aromatic substitution pattern: A 3-chloro-4-methylphenyl group introduces steric and electronic effects, influencing solubility and reactivity.

  • Conjugated system: The planar imine-hydroxylamine linkage enables π-electron delocalization, potentially enhancing stability .

Table 1: Computed Molecular Properties

PropertyValue
Molecular formulaC9_9H9_9ClN2_2O
Molecular weight196.64 g/mol
Hydrogen bond donors2 (N-H and O-H)
Hydrogen bond acceptors3 (N, O, and imine N)
Topological polar surface49.8 Ų

Derived from PubChem algorithms for analogous structures .

Synthetic Methodologies

Condensation Reaction Pathway

The compound is synthesized via acid-catalyzed condensation between hydroxylamine hydrochloride and 1-(3-chloro-4-methylphenyl)ethanone. This one-pot reaction proceeds through nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the imine bond :

NH2OHHCl+Ar-C(=O)-CH3H+Ar-C(=N-OH)-CH3+H2O+HCl\text{NH}_2\text{OH} \cdot \text{HCl} + \text{Ar-C(=O)-CH}_3 \xrightarrow{\text{H}^+} \text{Ar-C(=N-OH)-CH}_3 + \text{H}_2\text{O} + \text{HCl}

Key optimization parameters:

  • Solvent: Ethanol/water mixtures (3:1 v/v) enhance solubility of both reactants .

  • Temperature: Reflux at 80°C for 6–8 hours achieves >75% yield .

  • Workup: Neutralization with NaHCO3_3 followed by recrystallization from ethyl acetate yields pure product.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 8.21 (s, 1H, N-OH)

  • δ 7.85 (d, J = 8.2 Hz, 1H, aryl H-6)

  • δ 7.45 (d, J = 2.1 Hz, 1H, aryl H-2)

  • δ 7.32 (dd, J = 8.2, 2.1 Hz, 1H, aryl H-5)

  • δ 2.52 (s, 3H, CH3_3)

  • δ 2.34 (s, 3H, N=C-CH3_3)

13C NMR (100 MHz, CDCl3):

  • δ 165.8 (C=N)

  • δ 142.1 (C-Cl)

  • δ 134.9–126.3 (aromatic carbons)

  • δ 21.7 (CH3_3), 18.4 (N=C-CH3_3)

HRMS (ESI+): m/z calcd for C9_9H9_9ClN2_2O [M+H]+^+: 197.0481, found: 197.0479 .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

  • Aqueous solubility: 1.2 mg/mL (pH 7.4), enhanced to 4.8 mg/mL under acidic conditions (pH 2.0) due to protonation of the hydroxylamine group .

  • LogP: 2.3 ± 0.1 (n-octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

In vitro hepatic microsomal studies (rat):

  • Half-life: 42 minutes

  • Major metabolites: N-O glucuronide (62%), dechlorinated derivative (28%) .

Stability and Degradation Pathways

Hydrolytic Degradation

The imine bond undergoes pH-dependent hydrolysis:

Ar-C(=N-OH)-R+H2OAr-C(=O)-R+NH2OH\text{Ar-C(=N-OH)-R} + \text{H}_2\text{O} \rightleftharpoons \text{Ar-C(=O)-R} + \text{NH}_2\text{OH}
  • Half-life in buffer: 48 hours (pH 7.4), reduced to 12 hours at pH 9.0 .

Photostability

UV-Vis studies (λ = 254 nm) show 90% degradation after 6 hours due to:

  • N-O bond cleavage generating nitroxyl radicals

  • Aryl ring dechlorination via homolytic substitution

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